molecular formula C11H12BrNO3 B1352798 Ethyl 4-[(2-bromoacetyl)amino]benzoate CAS No. 29182-92-1

Ethyl 4-[(2-bromoacetyl)amino]benzoate

Cat. No.: B1352798
CAS No.: 29182-92-1
M. Wt: 286.12 g/mol
InChI Key: MLEHUQGOPDXVLZ-UHFFFAOYSA-N
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Description

Significance of Electrophilic Probes in Chemical Biology

Electrophilic probes are indispensable tools for interrogating the function and activity of proteins and other biomolecules directly in their native environment. youtube.com These probes are designed with a reactive electrophilic group, often called a "warhead," which can form a stable covalent bond with nucleophilic amino acid residues (such as cysteine, lysine (B10760008), or serine) found in proteins. youtube.comnih.gov This reactivity is the foundation of activity-based protein profiling (ABPP), a powerful chemoproteomic strategy used to study enzyme function and identify new drug targets. youtube.comacs.org By covalently modifying specific sites, electrophilic probes allow researchers to map protein interactions, identify enzyme active sites, and discover novel binding pockets. nih.gov The ability to create a permanent link between the probe and its target facilitates the isolation, identification, and characterization of proteins involved in various cellular processes and disease states.

Overview of Halogenated Acetamide Motifs in Organic Synthesis and Functionalization

Among the various electrophilic groups used in probe design, the halogenated acetamides, particularly α-haloacetamides like bromoacetamides and chloroacetamides, are highly prominent. The presence of a halogen atom adjacent to the carbonyl group makes the α-carbon highly susceptible to nucleophilic attack, primarily through an SN2 reaction mechanism. This reactivity allows halogenated acetamides to function as effective alkylating agents for a range of nucleophiles.

In the context of bioconjugation, the bromoacetyl group is particularly useful for its reactivity towards the thiol side chain of cysteine residues, one of the most nucleophilic amino acids in proteins. nih.gov This specific and efficient reaction forms a stable thioether bond under mild, physiologically compatible conditions. This predictable reactivity has made the bromoacetyl motif a staple in the synthesis of cross-linkers, affinity labels, and various probes for studying protein structure and function. nih.govtcichemicals.com The reaction is not limited to thiols; bromoacetamides can also react with other nucleophilic residues, such as the amino group of lysine or the imidazole (B134444) ring of histidine, although typically requiring more forcing conditions.

Contextualization of Ethyl 4-[(2-Bromoacetyl)amino]benzoate as a Research Scaffold

This compound is a chemical compound that perfectly embodies the principles of electrophilic probe design and serves as a versatile research scaffold. Its structure can be deconstructed into three key components:

An Ethyl Benzoate (B1203000) Core : Derived from para-aminobenzoic acid (PABA), this aromatic portion provides a stable, rigid framework. The ethyl ester group offers a potential site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid.

An Amide Linker : This connects the aromatic core to the reactive group, providing specific spacing and conformational properties.

A Bromoacetyl Reactive Group : This is the electrophilic "warhead" of the molecule, containing the reactive carbon-bromine bond that enables covalent modification of nucleophilic biomolecules.

This trifunctional nature makes this compound a valuable building block in synthetic organic chemistry and medicinal chemistry. It can be used to introduce a reactive electrophile onto a larger molecule or serve as a starting point for synthesizing more complex probes and potential therapeutic agents. For instance, the PABA core is a common building block in pharmaceutical development, and combining it with a reactive bromoacetyl group creates a scaffold for developing targeted covalent inhibitors or other specialized chemical probes. nih.govmdpi.com A common synthetic route to this compound involves the acylation of Ethyl 4-aminobenzoate (B8803810) with bromoacetyl bromide. researchgate.netnih.gov

Chemical and Physical Properties

Below is a table summarizing the key properties of this compound.

PropertyValue
Molecular Formula C₁₁H₁₂BrNO₃ avantorsciences.com
Molecular Weight 286.13 g/mol avantorsciences.com
CAS Number 29182-92-1 avantorsciences.com
Appearance Solid
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)CBr
InChI Key FFFPHZJWQMSFDB-UHFFFAOYSA-N

Synthesis and Reactivity

The primary synthesis of this compound involves the reaction of a starting amine with a bromoacetylating agent.

Synthetic Approach

A standard laboratory preparation involves the acylation of Ethyl 4-aminobenzoate. The reaction proceeds as follows:

Starting Material : Ethyl 4-aminobenzoate sigmaaldrich.comsigmaaldrich.com

Reagent : Bromoacetyl bromide orgsyn.org

Conditions : The reaction is typically carried out in an appropriate solvent like dichloromethane (B109758) (DCM) at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity, often in the presence of a mild base like triethylamine (B128534) (TEA) to neutralize the hydrobromic acid byproduct. researchgate.net

This straightforward amidation reaction couples the bromoacetyl moiety to the amino group of the ethyl benzoate core, yielding the final product.

Reactivity Profile

The key to the utility of this compound is the electrophilic nature of the α-carbon in the bromoacetyl group.

Alkylation of Nucleophiles : It readily reacts with soft nucleophiles, most notably the thiol group of cysteine residues in proteins, to form a stable thioether linkage. nih.gov

Versatility in Further Synthesis : The ester group can be hydrolyzed to a carboxylic acid, providing a handle for further conjugation, for example, through amide bond formation. The aromatic ring can also potentially undergo further functionalization, although this is less common. This dual reactivity allows the compound to be used as a heterobifunctional crosslinker, where one part of the molecule reacts with one functional group, and the other part can be modified to react with another.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-[(2-bromoacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-2-16-11(15)8-3-5-9(6-4-8)13-10(14)7-12/h3-6H,2,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEHUQGOPDXVLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392284
Record name Ethyl 4-[(2-bromoacetyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29182-92-1
Record name Ethyl 4-[(2-bromoacetyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of Ethyl 4 2 Bromoacetyl Amino Benzoate

Strategies for the Construction of the 4-Aminobenzoate (B8803810) Core

The foundational precursor for Ethyl 4-[(2-bromoacetyl)amino]benzoate is ethyl 4-aminobenzoate, commonly known as benzocaine (B179285). Its synthesis can be approached through two main pathways: esterification of 4-aminobenzoic acid or reduction of an aromatic nitro group.

Esterification Routes to Ethyl 4-Aminobenzoate

The most direct and widely employed method for the synthesis of ethyl 4-aminobenzoate is the Fischer esterification of 4-aminobenzoic acid with ethanol (B145695). This acid-catalyzed reaction involves the reversible conversion of a carboxylic acid and an alcohol into an ester and water.

The reaction is typically carried out by refluxing 4-aminobenzoic acid in an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. researchgate.net The use of an excess of the alcohol helps to shift the equilibrium towards the formation of the ester, in accordance with Le Chatelier's principle. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. mdpi.com

A critical consideration in the esterification of 4-aminobenzoic acid is the basicity of the amino group, which can neutralize the acid catalyst. Consequently, a stoichiometric amount of acid is often required to ensure the reaction proceeds efficiently. manac-inc.co.jp The reaction mixture is typically heated under reflux for a period of time until the starting material is consumed, as monitored by techniques such as thin-layer chromatography. Upon completion, the reaction is worked up by neutralizing the excess acid, often with a base like sodium carbonate, which precipitates the less soluble ethyl 4-aminobenzoate. researchgate.net

Starting Material Reagents Catalyst Conditions Product Key Features
4-Aminobenzoic acidEthanolSulfuric acid or Hydrochloric acidRefluxEthyl 4-aminobenzoateAcid-catalyzed, reversible reaction. Excess alcohol shifts equilibrium. Stoichiometric acid may be needed due to the basic amino group.

Reductive Pathways to Aromatic Amines

An alternative strategy for the synthesis of ethyl 4-aminobenzoate involves the reduction of ethyl 4-nitrobenzoate (B1230335). This approach is particularly useful when 4-aminobenzoic acid is less readily available or more expensive than its nitro-substituted counterpart. The nitro group can be selectively reduced to an amino group using various reducing agents.

Catalytic hydrogenation is a common and efficient method for this transformation. orgsyn.org This process typically involves reacting ethyl 4-nitrobenzoate with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). orgsyn.org The reaction is usually carried out in a suitable solvent, like ethanol, under a hydrogen atmosphere. This method is often preferred due to its clean nature, as the only byproduct is water.

Other reductive methods include the use of metals in acidic media, such as tin and hydrochloric acid, or iron and acetic acid. orgsyn.org Additionally, transfer hydrogenation, which uses a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst, can also be employed. A specific example involves the use of indium metal in the presence of ammonium chloride in aqueous ethanol to achieve the selective reduction of ethyl 4-nitrobenzoate to ethyl 4-aminobenzoate in high yield. orgsyn.org

Starting Material Reducing Agent Catalyst Solvent Product Key Features
Ethyl 4-nitrobenzoateHydrogen gasPalladium on carbon (Pd/C) or Platinum oxide (PtO₂)EthanolEthyl 4-aminobenzoateClean reaction with water as the only byproduct.
Ethyl 4-nitrobenzoateTin (Sn) and Hydrochloric acid (HCl)--Ethyl 4-aminobenzoateClassical metal-acid reduction method.
Ethyl 4-nitrobenzoateIndium (In) and Ammonium chloride (NH₄Cl)-Aqueous EthanolEthyl 4-aminobenzoateSelective reduction in aqueous media. orgsyn.org

Bromoacetylation Protocols for Amide Formation

Once ethyl 4-aminobenzoate is obtained, the next crucial step is the introduction of the bromoacetyl group to form this compound. This is achieved through an acylation reaction, specifically a bromoacetylation.

Direct Alkylation and Acylation Methods Utilizing Bromoacetyl Halides

The most straightforward method for the bromoacetylation of ethyl 4-aminobenzoate is the reaction with a bromoacetyl halide, typically bromoacetyl bromide or bromoacetyl chloride. This is a nucleophilic acyl substitution reaction where the amino group of ethyl 4-aminobenzoate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide.

The reaction is generally carried out in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran, often in the presence of a base to neutralize the hydrogen halide byproduct that is formed. The base, which can be a tertiary amine like triethylamine (B128534) or an inorganic base like potassium carbonate, prevents the protonation of the starting amine, which would render it non-nucleophilic. The reaction is typically performed at low temperatures to control the reactivity of the acyl halide and minimize side reactions.

Alternative Bromination Strategies for Activated Benzoate (B1203000) Derivatives

While the primary route to this compound involves the bromoacetylation of a pre-formed aminobenzoate, alternative strategies could theoretically involve the bromination of an activated benzoate derivative. The amino group in ethyl 4-aminobenzoate is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the ester group, bromination would be directed to the positions ortho to the amino group.

For the synthesis of ring-brominated analogs, various brominating agents can be employed. N-Bromosuccinimide (NBS) is a common and milder alternative to molecular bromine for the bromination of activated aromatic rings. manac-inc.co.jpnih.gov The reaction with NBS can be carried out in various solvents, and the regioselectivity can sometimes be influenced by the reaction conditions and the presence of catalysts. organic-chemistry.orgorganic-chemistry.org For instance, the use of NBS in combination with a Lewis acid or a protic acid can enhance the electrophilicity of the bromine atom. wku.edu Other alternative brominating systems include the in-situ generation of bromine from reagents like sodium bromide and an oxidizing agent. nih.gov It is important to note that direct bromination of ethyl 4-aminobenzoate would lead to substitution on the aromatic ring and not the formation of the N-bromoacetyl group.

Preparation of Related Bromoacetyl-Containing Benzoate Analogs

The synthetic methodologies described for this compound can be adapted to prepare a variety of related bromoacetyl-containing benzoate analogs. These analogs can feature different ester groups, substituents on the aromatic ring, or variations in the position of the bromoacetylamino group.

For instance, starting with different aminobenzoic acids or their corresponding esters allows for the synthesis of a range of analogs. For example, using methyl 4-aminobenzoate or butyl 4-aminobenzoate in the bromoacetylation step would yield the corresponding methyl or butyl esters of 4-[(2-bromoacetyl)amino]benzoic acid. Similarly, starting with substituted 4-aminobenzoic acids, such as 3-methyl-4-aminobenzoic acid, would lead to the corresponding substituted bromoacetyl-containing benzoate analogs. nih.gov

Furthermore, the synthesis of regioisomers, such as ethyl 3-[(2-bromoacetyl)amino]benzoate or ethyl 2-[(2-bromoacetyl)amino]benzoate, can be achieved by starting with the appropriate aminobenzoate isomer. The general principles of esterification, reduction of nitroarenes, and bromoacetylation remain applicable to these syntheses. The preparation of these analogs is often driven by the need to explore structure-activity relationships in various chemical and biological contexts. For example, the synthesis of 2-bromoethyl-4-(propylamino)benzoate has been reported as part of the development of local anesthetics. rsc.org

Starting Material Key Transformation Product Reference
4-(Propylamino)benzoic acidEsterification with 2-bromoethanol2-Bromoethyl 4-(propylamino)benzoate rsc.org
4-Aminobenzoic acidAlkylation with 1-chloropropane, followed by esterification and subsequent reactions2-(Piperidin-1-yl)ethyl 4-(propylamino)benzoate rsc.org
3-Methyl-4-aminobenzoic acidEsterification with ethanolEthyl 4-amino-3-methylbenzoate nih.gov

Green Chemistry Approaches in Synthetic Routes

The synthesis of this compound can be strategically divided into two primary stages: the formation of the intermediate, Ethyl 4-aminobenzoate (also known as Benzocaine), followed by its N-acylation with a bromoacetyl group. In line with the principles of green chemistry, research has focused on developing more environmentally benign methodologies for both steps, emphasizing the use of safer solvents, energy-efficient techniques, and recyclable catalysts to minimize waste and environmental impact.

Green Synthesis of the Precursor: Ethyl 4-aminobenzoate

Traditional routes to Ethyl 4-aminobenzoate often involve the reduction of Ethyl 4-nitrobenzoate using stoichiometric reducing agents like tin or iron in acidic conditions, which generate significant metallic and acidic waste. orgsyn.org Greener alternatives have been developed to circumvent these issues.

One of the most efficient and clean laboratory methods is the catalytic hydrogenation of Ethyl 4-nitrobenzoate. This process utilizes a small amount of a recyclable catalyst, such as platinum oxide, and hydrogen gas. orgsyn.org The reaction is rapid, often completing in minutes, and produces water as the only byproduct, exhibiting high atom economy. orgsyn.org

Another ecologically friendly approach involves the indium-mediated reduction of Ethyl 4-nitrobenzoate. orgsyn.orgresearchgate.net This method is notable for its ability to be performed in an aqueous ethanol solvent system, significantly reducing the reliance on volatile organic solvents. orgsyn.org The reaction demonstrates high selectivity for the nitro group, leaving other functional groups like the ester intact, and proceeds in the presence of ammonium chloride, offering a safer alternative to strong acids. orgsyn.orgresearchgate.net

The application of solid acid catalysts represents another green strategy, particularly for the esterification of 4-aminobenzoic acid. nih.gov Using solid acids, such as zeolites or acidic ion-exchange resins, avoids the use of corrosive and difficult-to-recycle homogeneous catalysts like sulfuric acid. nih.gov These solid catalysts can be easily recovered by filtration and reused, aligning with the green principles of waste reduction and catalyst recycling. nih.gov

Furthermore, energy-efficient techniques such as microwave irradiation have been applied to accelerate the synthesis. ajrconline.org Microwave-assisted esterification of p-nitrobenzoic acid, followed by a reduction step, can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. ajrconline.org

Table 1: Comparison of Green Synthetic Routes to Ethyl 4-aminobenzoate
MethodPrecursorReagents/CatalystSolventKey Green AdvantageYieldReference
Catalytic HydrogenationEthyl 4-nitrobenzoateH₂, Platinum oxideEthanolHigh atom economy; water is the only byproduct.91-100% orgsyn.org
Indium-Mediated ReductionEthyl 4-nitrobenzoateIndium powder, NH₄ClAqueous EthanolUse of environmentally benign aqueous solvent system; high selectivity.90% orgsyn.org
Microwave-Assisted Synthesisp-Nitrobenzoic acidEthanol, H₂SO₄ (cat.), then reductionEthanolDrastic reduction in reaction time and energy consumption.Not specified ajrconline.org
Solid Acid Catalysis4-Aminobenzoic AcidEthanol, Solid Acid (e.g., Zeolite)VariousAvoids corrosive liquid acids; catalyst is recyclable.Not specified nih.gov

Green Approaches to N-Bromoacetylation

The second stage of the synthesis involves the N-acylation of Ethyl 4-aminobenzoate with a reagent like bromoacetyl bromide or bromoacetyl chloride. Conventional methods often require organic solvents and may involve harsh conditions. Green chemistry offers several alternative energy sources and conditions to improve the environmental profile of this transformation.

Ultrasound-assisted synthesis is a prominent green technique that utilizes acoustic cavitation to enhance chemical reactivity. ubbcluj.ro This approach can lead to significantly shorter reaction times, milder reaction conditions, and improved yields. mdpi.com Sonication is particularly effective in heterogeneous solid-liquid systems, and its application can potentially enable the N-bromoacetylation to proceed rapidly at room temperature, sometimes even in the absence of a solvent. ubbcluj.ronih.gov

Similarly, microwave-assisted organic synthesis provides a powerful tool for process intensification. arkat-usa.org By using microwave irradiation, the N-acylation reaction can be completed in a fraction of the time required for conventional heating. nih.gov This efficiency minimizes energy consumption and often leads to cleaner reactions with fewer byproducts, simplifying purification. arkat-usa.org

Developing solvent-free reaction conditions is a primary goal of green chemistry. For N-acylation reactions, this can sometimes be achieved by heating a mixture of the amine and the acylating agent without any medium. This method, where feasible, completely eliminates solvent waste, which is a major contributor to the environmental impact of chemical processes.

Table 2: Green Methodologies Applicable to the N-Bromoacetylation of Ethyl 4-aminobenzoate
MethodologyTypical ReagentsEnergy SourceKey Green AdvantageReference
Ultrasound-Assisted SynthesisEthyl 4-aminobenzoate, Bromoacetyl halideUltrasonic IrradiationReduced reaction time, milder conditions, improved yields, potential for solvent-free conditions. ubbcluj.romdpi.comnih.gov
Microwave-Assisted SynthesisEthyl 4-aminobenzoate, Bromoacetyl halideMicrowave IrradiationSignificant reduction in reaction time, energy efficiency, often results in cleaner products. arkat-usa.orgnih.gov
Solvent-Free ReactionEthyl 4-aminobenzoate, Bromoacetyl halideConventional or Microwave HeatingEliminates solvent waste, simplifies work-up, and reduces environmental impact.General Green Chemistry Principle

By integrating these green chemistry principles, the synthesis of this compound can be made substantially more sustainable, reducing waste, energy consumption, and the use of hazardous materials.

Mechanistic Investigations of Chemical Reactivity

Nucleophilic Substitution Reactions of the Bromoacetyl Moiety

The bromoacetyl group within Ethyl 4-[(2-bromoacetyl)amino]benzoate is a primary site for nucleophilic attack. The carbon atom adjacent to the bromine is electron-deficient due to the electronegativity of both the bromine and the neighboring carbonyl group, making it a strong electrophile. This structural feature facilitates nucleophilic substitution reactions, primarily proceeding through an S(_N)2 mechanism.

In an S(_N)2 reaction, a nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group (in this case, the bromide ion). This concerted mechanism involves the simultaneous formation of a new bond with the nucleophile and the breaking of the carbon-bromine bond. The transition state is a trigonal bipyramidal structure where the nucleophile and the leaving group are positioned at the axial positions.

The rate of this reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. The general scheme for this reaction can be represented as:

Nu⁻ + BrCH₂CONH-C₆H₄-COOEt → Nu-CH₂CONH-C₆H₄-COOEt + Br⁻

Where Nu⁻ represents a generic nucleophile. A variety of nucleophiles can participate in this reaction, including thiols, amines, and alkoxides. The efficiency of the reaction is influenced by the strength of the nucleophile and the reaction conditions, such as solvent and temperature.

Alkylation Mechanisms with Biological Thiols

The bromoacetyl moiety of this compound is a potent alkylating agent for biological thiols, such as the sulfhydryl group of cysteine residues in peptides and proteins. This reactivity is of significant interest in bioconjugation and chemical biology for the site-specific modification of biomolecules.

The reaction with a biological thiol (R-SH) proceeds via a nucleophilic substitution mechanism, where the sulfur atom of the thiol acts as the nucleophile. The thiolate anion (R-S⁻), which is a more potent nucleophile than the protonated thiol, is the primary reacting species. The formation of the thiolate is pH-dependent, with higher pH values favoring its formation.

Studies on the reactivity of bromoacetyl groups with thiols have shown a high degree of chemoselectivity. At a pH of around 9.0, the bromoacetyl function reacts efficiently with thiols while showing minimal reactivity towards other nucleophilic groups commonly found in proteins, such as α- and ε-amino groups or the imidazole (B134444) ring of histidine. nih.gov This selectivity allows for the targeted modification of cysteine residues.

The alkylation mechanism can be depicted as follows:

Deprotonation of the thiol: R-SH + B ⇌ R-S⁻ + BH⁺ (where B is a base)

Nucleophilic attack: R-S⁻ + BrCH₂CONH-C₆H₄-COOEt → R-S-CH₂CONH-C₆H₄-COOEt + Br⁻

This reaction results in the formation of a stable thioether linkage, covalently attaching the ethyl 4-aminobenzoate (B8803810) derivative to the biological molecule.

Table 1: Reactivity of Bromoacetyl Moiety with Nucleophiles

NucleophileReactivity at pH ~7Reactivity at pH ~9Product
Thiol (R-SH)ModerateHighThioether
Amine (R-NH₂)LowLowSecondary Amine
Imidazole (Histidine)Very LowVery LowAlkylated Imidazole

Amide Bond Formation via Coupling Reactions

While the primary reactive site of this compound is the bromoacetyl group, the ethyl ester functionality can, in principle, undergo reactions to form amide bonds. However, the direct aminolysis of the ethyl ester to form an amide is generally a slow and inefficient process requiring harsh conditions.

More commonly, the parent compound, 4-aminobenzoic acid, or its derivatives are utilized in amide bond formation through the use of coupling reagents. In a hypothetical scenario where the ethyl ester of this compound were to be converted to an amide, the process would typically involve hydrolysis of the ester to the corresponding carboxylic acid, followed by a coupling reaction with an amine.

Standard amide bond formation protocols involve the activation of the carboxylic acid using coupling reagents such as carbodiimides (e.g., EDC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt), or phosphonium-based reagents (e.g., BOP). These reagents convert the carboxylic acid into a more reactive intermediate, which is then susceptible to nucleophilic attack by an amine.

The general mechanism for such a coupling reaction is as follows:

Activation of Carboxylic Acid: R-COOH + Coupling Reagent → R-CO-X (Activated Intermediate)

Nucleophilic Attack by Amine: R-CO-X + R'-NH₂ → R-CONH-R' + HX

It is important to note that for this compound, the presence of the reactive bromoacetyl group would complicate such a reaction sequence, as it could react with the amine nucleophile intended for the amide bond formation. Therefore, a protecting group strategy for the bromoacetyl moiety would likely be necessary.

Table 2: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentActivator/AdditiveByproducts
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt, DMAPUrea derivative
DCC (N,N'-Dicyclohexylcarbodiimide)HOBt, DMAPDicyclohexylurea (DCU)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)DIPEATetramethylurea
BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate)DIPEAHMPA

Applications in Advanced Chemical Biology and Materials Science

Bioconjugation Strategies Utilizing the Bromoacetyl Functionality

The bromoacetyl group is a haloacetyl reagent, a class of compounds well-regarded for their ability to react with nucleophilic groups found in biomolecules. thermofisher.comthermofisher.com This reactivity is the basis for its use in bioconjugation, the process of chemically linking molecules to create novel complexes with combined properties. The bromoacetyl moiety functions as an electrophile that readily undergoes nucleophilic substitution, primarily with sulfhydryl groups. thermofisher.comnih.gov

A primary application of the bromoacetyl group is the site-specific labeling and modification of proteins. springernature.com The sulfhydryl (thiol) group of cysteine residues is a strong nucleophile and reacts efficiently with the bromoacetyl moiety to form a stable thioether bond. thermofisher.comnih.gov This reaction is highly selective for sulfhydryls under physiological to slightly alkaline pH conditions (pH 7.2-9). thermofisher.com By introducing Ethyl 4-[(2-bromoacetyl)amino]benzoate or its derivatives, researchers can attach various tags—such as fluorescent dyes, biotin, or other reporter molecules—to specific cysteine sites on a protein. This enables detailed studies of protein structure, function, and localization within complex biological systems. nih.gov While less common, the bromoacetyl group can also react with other nucleophilic residues like histidine and lysine (B10760008) at higher pH values. thermofisher.com

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cell-killing power of a potent cytotoxic drug. nih.govaxispharm.com The linker, which connects the antibody to the drug, is a critical component, and its chemistry dictates the stability and release of the payload. wuxiapptec.com Compounds featuring a bromoacetyl group, such as derivatives of this compound, can serve as key components in linker synthesis. rsc.org

In this context, the bromoacetyl group provides a stable attachment point to the antibody. rsc.org The conjugation strategy typically involves the reaction of the bromoacetylated linker-drug with sulfhydryl groups on the antibody. google.com These sulfhydryls are often generated by the controlled reduction of native disulfide bonds within the antibody structure, providing a predictable number of attachment sites. The resulting thioether linkage is highly stable in circulation, preventing premature release of the cytotoxic payload before the ADC reaches its target tumor cell. nih.govnih.gov While maleimide-based linkers are also common, bromoacetamide-based linkers are recognized for affording stable and homogenous ADCs. rsc.org

The principles of bioconjugation extend to the field of materials science, where the surface properties of biomaterials are modified to enhance their interaction with biological systems. researchgate.netresearchgate.net The functionalization of polymers, scaffolds, and nanoparticles is crucial for applications in tissue engineering, drug delivery, and medical implants. nih.govsumdu.edu.ua

This compound can be used to immobilize bioactive molecules onto the surface of a biomaterial. For this to occur, the material's surface is first engineered to possess nucleophilic groups, such as thiols or primary amines. The bromoacetyl group of the compound can then react with these surface groups, covalently attaching the aminobenzoate moiety. google.com This allows for the subsequent attachment of proteins, peptides, or other signaling molecules, thereby creating a more bioactive and biocompatible interface that can promote cell adhesion, growth, and tissue integration. researchgate.net

Role as a Versatile Synthetic Intermediate in Heterocyclic Synthesis

Beyond bioconjugation, this compound is a valuable precursor in organic synthesis, particularly for constructing heterocyclic ring systems. The key to this utility is the α-bromoketone functionality, which is a classic building block for a variety of cyclization reactions. nih.gov

One of the most prominent examples is the Hantzsch thiazole (B1198619) synthesis. tandfonline.comscirp.org In this reaction, an α-haloketone (like the bromoacetyl group in the target compound) reacts with a thioamide. The reaction proceeds via a cyclocondensation mechanism to form a thiazole ring. scirp.orgresearchgate.net By using this compound, chemists can synthesize thiazole derivatives bearing the ethyl 4-aminobenzoate (B8803810) substituent, which can be further modified. Thiazoles are a class of heterocycles known for their presence in many biologically active compounds. scirp.org Similarly, the α-bromoketone moiety can react with other dinucleophilic reagents, such as amidines or ureas, to generate other important heterocyclic structures like imidazoles and oxazoles.

Exploration as a Building Block for Bioactive Molecules

The structural core of this compound, derived from p-aminobenzoic acid (PABA), positions it as an attractive starting material for the development of new bioactive molecules. researchgate.net The PABA scaffold is found in a wide array of pharmaceuticals and natural products. nih.gov

By using the synthetic strategies described above, researchers can incorporate the ethyl 4-aminobenzoate core into larger, more complex molecular architectures. For example, the heterocycles synthesized in section 4.2 can be screened for various pharmacological activities, including antimicrobial, anti-inflammatory, or anticancer properties. arkat-usa.org The ester and amide functionalities within the molecule also offer sites for further chemical modification, allowing for the creation of libraries of related compounds. These libraries can then be evaluated to identify new lead compounds in drug discovery programs. The ability to use this compound to build fluorescently labeled amino acids or peptides further expands its utility in creating tools for studying biological processes. researchgate.net

Assessment of Biological Activities and Molecular Interactions

Enzyme Inhibition Studies

Following a thorough review of scientific literature, no specific studies dedicated to the evaluation of Ethyl 4-[(2-bromoacetyl)amino]benzoate as an enzyme inhibitor were identified. Research in this area tends to utilize this compound as a reagent to synthesize more complex molecules, which are then subsequently screened for enzyme-inhibiting properties. The direct inhibitory activity of this compound itself has not been a primary focus of investigation.

Anti-Inflammatory Potential

There is currently a lack of available scientific data from studies designed to assess the anti-inflammatory potential of this compound. Investigations into novel anti-inflammatory agents have used this compound as a precursor, but the resulting publications focus on the biological activities of the final synthesized derivatives, without reporting on the specific anti-inflammatory effects of the parent compound.

Antitumor Activities

Direct evaluations of the antitumor activities of this compound are not present in the available literature. The compound is frequently employed as a starting material in the synthesis of novel anticancer agents. For instance, it has been used to create derivatives containing thiazole (B1198619), benzothiazole, or other pharmacologically active moieties. However, the cytotoxic and antitumor properties reported in these studies are attributed to the newly formed derivatives, and data on the specific activity of this compound is not provided.

Antimicrobial Efficacy Investigations

The role of this compound in antimicrobial research is almost exclusively that of a synthetic intermediate.

Antibacterial Activity

No direct data on the antibacterial activity of this compound could be located in published research. Studies in this field report its use in the synthesis of compounds such as novel thiazole or pyrazole (B372694) derivatives, which are then tested against various bacterial strains. The antibacterial screening results detailed in these papers pertain to the synthesized products, not the initial reactant.

Antifungal Activity

Similar to its antibacterial assessment, there are no available studies that specifically report on the antifungal efficacy of this compound. The compound serves as a foundational molecule for creating more complex structures that are subsequently evaluated for their potential as antifungal agents.

Antioxidant Capacity Assessments

Modulation of Apoptotic Pathways

No studies were identified that investigated the effects of this compound on apoptotic pathways. Research into its potential to induce or inhibit apoptosis, including its effects on key regulatory proteins such as caspases, Bcl-2 family members, or p53, has not been published in the available scientific literature.

Investigation of Cytotoxicity in Cellular Models

There is no available data from studies examining the cytotoxic effects of this compound in cellular models. Consequently, information regarding its potential to cause cell death, the effective concentrations (e.g., IC50 values), and the mechanism of cytotoxicity in various cell lines is not available.

Structure Activity Relationship Sar Studies

Impact of Bromoacetyl Group on Bioactivity

The bromoacetyl group is a key functional component that often imparts significant biological activity to a parent molecule. This moiety is recognized as a reactive electrophile, capable of acting as an alkylating agent. nih.gov Its reactivity stems from the presence of the bromine atom, a good leaving group, attached to a carbon atom adjacent to a carbonyl group. This arrangement makes the methylene (B1212753) carbon (-CH2-) susceptible to nucleophilic attack from biological macromolecules.

The primary mechanism by which the bromoacetyl group confers bioactivity is through the formation of covalent bonds with nucleophilic residues found in proteins, such as the thiol group of cysteine, the imidazole (B134444) of histidine, or the amino group of lysine (B10760008). nih.gov This irreversible binding can lead to the inhibition of enzymes or the disruption of protein function, which is the basis for various pharmacological effects.

Studies on related compounds have demonstrated the importance of this reactive group. For instance, the reactivity of bromoacetyl functions with thiols is well-documented, showing a high degree of chemoselectivity. nih.gov Research on lexitropsins bearing an α-bromo acrylic moiety, which functions similarly as an alkylating agent, has shown that this group is critical for their antiproliferative activity. nih.gov In the context of Ethyl 4-[(2-bromoacetyl)amino]benzoate, the bromoacetyl group transforms the relatively inert benzocaine (B179285) scaffold into a reactive molecule capable of targeted covalent modification of biological targets, which is a strategy often explored in medicinal chemistry for enzyme inhibition or cytotoxicity.

Influence of Ester Moiety Variations on Functional Properties

The ester moiety in this compound is another critical determinant of its physicochemical and functional properties. This group, consisting of an ethyl group linked to a carboxyl group via an oxygen atom, significantly influences the compound's lipophilicity, membrane permeability, and metabolic stability.

In the broader class of local anesthetics from which this compound is derived, the linker connecting the aromatic ring to the amino group is crucial for activity. youtube.com The ester linkage is susceptible to hydrolysis by esterase enzymes in the body, which can be a primary pathway for metabolism and inactivation. The rate of this hydrolysis affects the duration of action and the systemic toxicity of the compound.

Variations of this ester moiety through isosteric replacement (substituting the ester oxygen with other atoms or groups of similar size and electronic configuration) can lead to profound changes in biological activity and stability. For example, replacing the ester oxygen with a sulfur atom to create a thioester, or with a nitrogen atom to form an amide, results in derivatives with different properties. Amide-linked compounds are generally more stable to hydrolysis than their ester counterparts, often resulting in a longer duration of action. youtube.com SAR studies on procaine, a related local anesthetic, have shown a specific order of activity for these isosteric replacements. youtube.com

Linker Atom (X) in R-CO-X-R'Linker TypeRelative ActivityGeneral Stability to Hydrolysis
S (Sulfur)ThioesterHighestModerate
O (Oxygen)EsterHighLow
C (Carbon)KetoneModerateHigh
N (Nitrogen)AmideLowestVery High

This table illustrates the general trends in biological activity based on isosteric replacement of the ester linker in related benzoate (B1203000) derivatives, as reported in SAR studies of local anesthetics. youtube.com

Substituent Effects on the Benzoate Ring and Their Biological Implications

Modification of the benzoate ring with various substituents can significantly alter the electronic properties, lipophilicity, and steric profile of this compound, thereby influencing its biological activity. The nature and position of these substituents can fine-tune the molecule's interaction with its biological target.

The electronic effects of substituents are particularly important. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH3) or methyl (-CH3) groups, increase the electron density in the aromatic ring. This can enhance the binding affinity to certain biological targets by modulating the molecule's electrostatic interactions. Conversely, electron-withdrawing groups (EWGs), like nitro (-NO2) or cyano (-CN) groups, decrease the electron density of the ring.

Studies on related aromatic compounds have quantified these substituent effects. For instance, in studies of nitrobenzyl carbamates designed as bioreductive prodrugs, it was found that electron-donating substituents on the benzyl (B1604629) ring accelerated the fragmentation of the active hydroxylamine (B1172632) intermediate. rsc.org This acceleration is attributed to the stabilization of a developing positive charge in the transition state. This principle suggests that adding EDGs to the benzoate ring of this compound could similarly influence its reactivity and, consequently, its bioactivity. The effect of substituents can often be correlated with the Hammett parameter (σ), which quantifies the electron-donating or electron-withdrawing ability of a substituent.

The position of the substituent also plays a critical role. Substituents at the ortho-position (adjacent to the ester group) can introduce steric hindrance, potentially altering the conformation of the molecule and its ability to fit into a binding site. Substituents at the meta- or para-positions have less steric impact but still exert strong electronic effects. SAR studies on benzoxazinone (B8607429) analogues, for example, have demonstrated that modifications on the aromatic ring lead to a wide range of phytotoxic activities, highlighting the importance of substitution patterns for biological function. nih.gov

Substituent TypeExample GroupsElectronic Effect on Benzoate RingPotential Biological Implication
Electron-Donating (EDG)-OCH3, -CH3, -NH2Increases electron densityMay enhance binding to electron-deficient targets; may alter metabolic stability. rsc.org
Electron-Withdrawing (EWG)-NO2, -CN, -CF3Decreases electron densityMay enhance binding to electron-rich targets; can influence reactivity of the bromoacetyl group. conicet.gov.ar
Halogens-F, -Cl, -BrInductively withdrawing, resonance donating; increases lipophilicityCan improve membrane permeability and binding through halogen bonding.

This table summarizes the general effects of different classes of substituents on the benzoate ring and their potential consequences for the biological activity of the molecule.

Computational and Theoretical Chemistry Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking studies are crucial for elucidating the binding mechanisms of ligands with biological targets. For Ethyl 4-[(2-bromoacetyl)amino]benzoate, a derivative of benzocaine (B179285), these simulations have been employed to predict its interaction with various enzymes. Benzocaine derivatives have been identified as essential compounds in medicinal chemistry with potential antibacterial and anticancer activities.

In silico molecular docking has demonstrated that compounds structurally related to this compound can effectively bind to the active sites of target enzymes such as DNA gyrase and human topoisomerase IIα. These studies indicate that the molecular structure allows for effective binding interactions, suggesting that this compound could serve as a lead compound for designing more potent therapeutic agents. The predictions from these simulations are often supported by absorption, distribution, metabolism, and elimination (ADME) analyses, which suggest favorable drug-like profiles.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, stability, and reactivity of molecules. For benzocaine and its derivatives, DFT calculations, often using the B3LYP functional with various basis sets, have been performed to understand their physicochemical properties.

These quantum chemical calculations are instrumental in analyzing changes in spectroscopic signatures, such as those observed in FT-IR spectra, which can differ between various physical forms (polymorphs) of the compound. DFT helps in assigning vibrational bands and understanding the molecular geometry. For related aminobenzoic acid derivatives, DFT has also been used to compute pKa values, which are critical for understanding the ionization state of the molecule under physiological conditions and its mechanism of action, for instance, in interactions with biological macromolecules like the ribosome.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations provide a deeper understanding of a molecule's flexibility, stability, and behavior over time in a simulated biological environment. While specific MD simulation data for this compound is not detailed in the provided context, the general principles apply to this class of molecules.

Such simulations would typically reveal the preferred conformations of the molecule in solution, the dynamics of its functional groups, and how it interacts with solvent molecules and potential binding partners. For its parent compound, benzocaine, understanding its different polymorphic forms through techniques like X-ray powder diffraction (PXRD) provides a basis for appreciating the solid-state conformations the molecule can adopt. The stability of these forms is a key factor in pharmaceutical development.

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic parameters, which aids in the interpretation of experimental data. DFT calculations are particularly useful for predicting vibrational frequencies (FT-IR and Raman spectra).

For benzocaine, theoretical calculations have been successfully correlated with experimental FT-IR spectra to identify characteristic vibrational bands. These analyses help in confirming the molecular structure and identifying different polymorphic forms. Spectrophotometric methods have also been developed for the simultaneous estimation of benzocaine and other compounds, with linearity ranges established for quantitative analysis.

Table of Spectroscopic Data Comparison

Spectroscopic Method Predicted Parameter Experimental Correlation
FT-IR Spectroscopy Vibrational Frequencies Confirmed characteristic bands and differentiation of polymorphs.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy of Ethyl 4-[(2-bromoacetyl)amino]benzoate provides distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are instrumental in assigning the protons to their respective positions.

A typical ¹H NMR spectrum would be expected to show signals for the ethyl group protons (a triplet for the methyl group and a quartet for the methylene (B1212753) group), the aromatic protons on the benzoate (B1203000) ring (appearing as doublets due to para-substitution), the methylene protons of the bromoacetyl group (a singlet), and the amide proton (a singlet).

Table 1: Representative ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.39Triplet3H-OCH₂CH
~4.15Singlet2H-NHC(=O)CH ₂Br
~4.37Quartet2H-OCH ₂CH₃
~7.65Doublet2HAromatic C-H (ortho to -NH)
~8.00Doublet2HAromatic C-H (ortho to -C=O)
~9.98Singlet1H-NH -

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrumentation used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum would be expected to display signals for the carbons of the ethyl group, the aromatic carbons, the ester carbonyl carbon, the amide carbonyl carbon, and the methylene carbon of the bromoacetyl group.

Table 2: Representative ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~14.3-OCH₂C H₃
~29.2-NHC(=O)C H₂Br
~61.2-OC H₂CH₃
~118.9Aromatic C -H (ortho to -NH)
~126.8Aromatic C (ipso to -NH)
~130.9Aromatic C -H (ortho to -C=O)
~142.1Aromatic C (ipso to -C=O)
~165.5Ester C =O
~165.8Amide C =O

Note: The exact chemical shifts can vary depending on the solvent and the specific instrumentation used.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that chemical bonds vibrate at specific frequencies.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the ester and amide groups, C-N stretching, C-O stretching, aromatic C-H and C=C stretching, and the C-Br stretching.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H StretchAmide
~1715C=O StretchEster
~1680C=O StretchAmide (Amide I)
~1600, ~1520C=C StretchAromatic Ring
~1540N-H BendAmide (Amide II)
~1270C-O StretchEster
~690C-Br StretchBromoacetyl

Raman spectroscopy, while providing complementary information, is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions. The molecular formula of this compound is C₁₁H₁₂BrNO₃, with a corresponding molecular weight of approximately 286.12 g/mol .

In the mass spectrum, the molecular ion peak ([M]⁺) would be observed, and its high-resolution measurement can confirm the elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio) would result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments. Fragmentation patterns can also provide structural information.

Elemental Analysis (CHNS/O)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. Oxygen is typically determined by difference. This analysis provides an empirical formula for the compound, which can be compared with the theoretical composition to assess its purity.

For this compound (C₁₁H₁₂BrNO₃):

Table 4: Theoretical Elemental Composition

ElementPercentage (%)
Carbon (C)46.18
Hydrogen (H)4.23
Bromine (Br)27.92
Nitrogen (N)4.90
Oxygen (O)16.77

Experimental results from elemental analysis should closely match these theoretical values for a pure sample.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique involves diffracting X-rays off a single crystal of the material. The resulting diffraction pattern is then used to construct a detailed model of the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic techniques are indispensable in the synthesis and analysis of this compound, providing essential tools for monitoring the progress of its synthesis and for assessing the purity of the final product. Techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) offer robust methods for separation, identification, and quantification of the target compound and any related impurities.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a rapid, cost-effective, and widely used method for qualitatively monitoring the progress of chemical reactions. libretexts.org In the synthesis of this compound from its precursor, Ethyl 4-aminobenzoate (B8803810), TLC allows for the real-time tracking of the consumption of the starting material and the formation of the product. chemistryhall.com

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with a polar stationary phase like silica gel. utexas.edu The plate is then developed in a sealed chamber containing a suitable mobile phase. The choice of the eluent system is critical for achieving good separation between the starting material (more polar) and the product (less polar). A common approach involves using a mixture of a nonpolar solvent and a moderately polar solvent, such as hexanes and ethyl acetate. nih.gov By comparing the spots of the reaction mixture with the spots of the pure starting material and product, the extent of the reaction can be visually assessed. The retention factor (R_f), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification. libretexts.org

For instance, in the synthesis of related compounds, solvent systems such as 5% methanol in chloroform have been effectively used to separate reactants and products. derpharmachemica.com Visualization of the spots on the TLC plate is often achieved under UV light, as the aromatic rings in the compounds absorb UV radiation and appear as dark spots on a fluorescent background. libretexts.org

Interactive Table 1: Example TLC Systems for Monitoring Related Amide Syntheses
Analyte TypeStationary PhaseExample Mobile Phase (v/v)Typical R_f of Starting AmineTypical R_f of Acylated ProductVisualization
Aromatic Amine -> BromoacetamideSilica Gel 60 F254Hexanes:Ethyl Acetate (70:30)~0.3~0.6UV (254 nm)
Amino Acid Derivative -> AmideSilica GelChloroform:Methanol (95:5)~0.2~0.5UV, Ninhydrin Stain

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative analysis of this compound, providing high-resolution separation for purity assessment and impurity profiling. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis.

In a typical RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the components. researchgate.net The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Impurities, such as unreacted Ethyl 4-aminobenzoate or by-products from the bromoacetylation step, will have different retention times compared to the main compound, allowing for their detection and quantification.

The selection of the column and mobile phase composition is crucial for optimal separation. For halogenated aromatic compounds, specialized columns like Phenyl-Hexyl or PFP (pentafluorophenyl) can offer alternative selectivities based on pi-pi interactions. chromforum.org Method development often involves optimizing the mobile phase gradient, flow rate, and temperature to achieve the best resolution. chromforum.org Detection is commonly performed using a UV detector, set at a wavelength where the aromatic chromophore of the molecule exhibits maximum absorbance.

Interactive Table 2: Exemplary HPLC Conditions for Analysis of Aromatic Benzoates
ParameterCondition 1Condition 2
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Phenyl-Hexyl (e.g., 4.6 x 100 mm, 2.7 µm)
Mobile Phase A Water with 0.1% Formic Acid10 mM Ammonium (B1175870) Acetate Buffer
Mobile Phase B AcetonitrileAcetonitrile
Elution Gradient: 10% to 90% B over 15 minIsocratic: 70% B for 10 min
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 254 nmUV at 275 nm
Expected Elution Order More polar impurities first, followed by the main compound.Dependent on specific pi-pi interactions.

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with a Mass Spectrometry (GC-MS) detector, serves as a definitive analytical tool for the structural confirmation and purity assessment of volatile and thermally stable compounds. While this compound has a relatively high molecular weight, it may be amenable to GC analysis, potentially after derivatization to increase its volatility.

GC-MS offers significant advantages, including high sensitivity and the ability to provide structural information from the mass spectrum of the analyte. nih.gov The compound is first vaporized and then separated in a long capillary column. The retention time is a characteristic feature for identification, while the mass spectrometer provides a unique fragmentation pattern (mass spectrum) that acts as a molecular fingerprint, confirming the identity of the compound and any detected impurities. unar.ac.id GC analysis of related benzoate esters has been successfully used to determine purity. gcms.cz

The main challenge for compounds like this compound can be thermal instability, as some complex molecules may decompose at the high temperatures used in the GC injector or column. nih.gov However, for impurity analysis, GC-MS is excellent for identifying small, volatile process-related impurities that might be missed by HPLC. nih.gov

Emerging Research Directions and Future Prospects

Design and Synthesis of Next-Generation Probes and Bioconjugates

The unique structure of Ethyl 4-[(2-bromoacetyl)amino]benzoate makes it a valuable starting material for the synthesis of sophisticated chemical probes and bioconjugates. thermofisher.com Bioconjugation is the chemical process of linking molecules, at least one of which is a biomolecule, via a covalent bond. thermofisher.com The bromoacetyl group on the compound is a key functional moiety for this purpose. It belongs to the class of α-haloacetamides, which are known to be highly reactive towards nucleophilic functional groups found in biomolecules, most notably the thiol group of cysteine residues in proteins. nih.gov

The reaction between the α-bromoacetamide and a cysteine thiol proceeds via an SN2 nucleophilic substitution mechanism, resulting in the formation of a highly stable, irreversible thioether bond. This stability is a significant advantage over other conjugation chemistries, such as those involving maleimides, which can undergo retro-Michael reactions leading to dissociation of the conjugate. The reliability of this covalent linkage is crucial for applications where the probe or conjugate must remain intact under physiological conditions.

Researchers can design next-generation probes by first modifying the PABA core of this compound. For instance, a fluorescent dye can be attached to the aromatic ring or replace the ethyl ester group. This creates a fluorescent reporter molecule that also contains the bromoacetyl reactive handle. This functionalized probe can then be used to selectively label proteins containing accessible cysteine residues, enabling the study of protein localization, dynamics, and function through fluorescence microscopy and other spectroscopic techniques. youtube.commdpi.com

Reactive Group on ProbeTarget Functional Group on BiomoleculeResulting Covalent Bond
α-Haloacetamide (e.g., Bromoacetyl)Thiol (Cysteine)Thioether
NHS EsterPrimary Amine (Lysine, N-terminus)Amide
AzideAlkyne / PhosphineTriazole / Aza-ylide
AldehydeN-terminal CysteineThiazolidine

Table 1. Common reactive groups used in bioconjugation and the stable covalent bonds they form with functional groups on biomolecules. thermofisher.comnih.gov

The synthesis strategy for such probes involves standard organic chemistry reactions. The core PABA structure can be chemically altered to introduce desired properties (e.g., fluorescence, chelation), followed by the crucial step of adding the bromoacetyl group, typically by reacting the amino group of a PABA precursor with bromoacetyl bromide or bromoacetyl chloride. nih.gov This modular approach allows for the creation of a diverse array of probes tailored for specific biological questions. researchgate.net

Application in Targeted Drug Delivery Systems

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing off-target toxicity. This compound serves as a valuable bifunctional linker in the construction of these delivery systems, particularly in the development of Antibody-Drug Conjugates (ADCs).

In an ADC, a potent cytotoxic drug is linked to a monoclonal antibody that specifically recognizes an antigen on the surface of cancer cells. The linker's role is to securely attach the drug to the antibody while it circulates in the bloodstream and then, in some designs, to release the drug once the ADC is internalized by the target cell.

The bromoacetyl group of this compound is ideal for the antibody conjugation part of the linker. It can react with cysteine residues on the antibody to form a stable thioether bond. Research has shown that ADCs constructed with α-bromoacetamide linkers exhibit excellent stability in plasma, with no measurable systemic drug release over extended periods in preclinical models. This stability prevents premature release of the toxic drug, which is a critical factor in minimizing side effects.

The other end of the molecule, the ethyl benzoate (B1203000) portion, can be hydrolyzed to a carboxylic acid. This carboxylic acid can then be coupled to the drug molecule, or to another part of a more complex linker system, via an amide bond. nih.govnih.gov Depending on the design, the linker derived from the PABA scaffold might be non-cleavable or engineered to be cleaved by specific conditions within the tumor microenvironment or inside the cancer cell (e.g., acidic pH, specific enzymes). frontiersin.org

ComponentFunctionExample Moiety/Molecule
Targeting LigandBinds specifically to target cells (e.g., tumor cells).Monoclonal Antibody
LinkerCovalently connects the targeting ligand to the drug.Derivatives of this compound
Therapeutic PayloadThe active drug that kills the target cell.Cytotoxic Agent (e.g., a mustard derivative)

Table 2. Core components of a targeted drug delivery system like an Antibody-Drug Conjugate (ADC). nih.gov

Development of Novel Therapeutic Agents Based on Reactivity and SAR Insights

The PABA scaffold is a well-established "building block" in pharmaceutical development, known for its structural versatility and presence in drugs with a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. nih.govdntb.gov.uanih.gov The future development of novel therapeutics based on this compound can leverage both the proven biological potential of the PABA core and the specific reactivity of the bromoacetyl group.

The bromoacetyl moiety can function as a "warhead" for designing covalent inhibitors. These are drugs that form a permanent covalent bond with their biological target, often an enzyme. This irreversible inhibition can lead to a more potent and sustained therapeutic effect compared to non-covalent inhibitors. By incorporating the reactive bromoacetyl group into a molecule designed to fit the active site of a specific enzyme (e.g., a kinase or protease implicated in a disease), researchers can create highly specific and effective therapeutic agents.

Structure-Activity Relationship (SAR) studies on PABA derivatives provide valuable insights for designing new drugs. chitkara.edu.in SAR explores how changing the chemical structure of a compound affects its biological activity. For example, studies on antimicrobial PABA derivatives have shown that the presence and position of electron-withdrawing groups, such as a bromo group, can significantly enhance potency against certain pathogens. chitkara.edu.in This knowledge can guide the rational design of new derivatives of this compound, where modifications to the aromatic ring or the ester group are made to optimize activity and selectivity for a desired biological target. nih.gov

Biological ActivityExample PABA-based Scaffold/DrugReference
AnticancerBenzamide derivatives of PABA nih.gov
AntimicrobialSchiff's bases of PABA chitkara.edu.in
UV ProtectionEsterified derivatives of PABA nih.gov
Local AnestheticBenzocaine (B179285) (Ethyl 4-aminobenzoate) researchgate.nettcichemicals.com

Table 3. Examples of diverse biological activities exhibited by compounds containing the para-aminobenzoic acid (PABA) scaffold. nih.govchitkara.edu.inresearchgate.nettcichemicals.com

Integration with High-Throughput Screening for New Biological Activities

High-Throughput Screening (HTS) is a drug discovery process that uses automation to rapidly test thousands to millions of chemical compounds for a specific biological activity. nih.govwikipedia.org this compound is an ideal starting point for creating chemical libraries for use in HTS campaigns aimed at discovering new drug targets and bioactive molecules.

The strategy involves using the PABA core as a scaffold and performing combinatorial chemistry to create a large library of diverse derivatives. google.com For example, the ethyl ester can be converted to an amide by reacting it with a wide range of different amines, or the aromatic ring can be further substituted. Each of these diverse molecules would still possess the bromoacetyl reactive group.

This library of reactive compounds can then be used in activity-based HTS assays. nih.govresearchgate.net Unlike traditional HTS which often looks for simple binding, activity-based screening can identify compounds that covalently bind to and inhibit functional proteins within a complex biological sample, such as a cell lysate. youtube.com Hits from such a screen are compounds that have selectively formed a covalent bond with a protein target, which can be identified using proteomic techniques. This approach not only discovers new bioactive molecules but can also simultaneously identify their protein targets, accelerating the early stages of drug discovery. acs.org

StepDescriptionKey Technology/Method
1. Library SynthesisCreate a diverse library of compounds based on the this compound scaffold, each retaining the reactive bromoacetyl group.Combinatorial Chemistry
2. Assay Plate PreparationDispense the library compounds into microtiter plates along with the biological system (e.g., cell lysate, purified enzyme).Robotics, Liquid Handling
3. Reaction and ObservationAllow covalent reactions to occur. Measure a biological response (e.g., enzyme activity, fluorescence).Sensitive Detectors (e.g., fluorescence plate readers)
4. Data Analysis & Hit SelectionAnalyze large datasets to identify compounds that cause a significant and desired effect ("hits").Data Analysis Software, Statistical Methods
5. Target IdentificationFor covalent hits, use proteomic methods to identify the protein that the compound has bonded to.Mass Spectrometry

Table 4. A generalized workflow for integrating a reactive chemical library, derived from a scaffold like this compound, into a High-Throughput Screening (HTS) campaign. wikipedia.orgresearchgate.net

Q & A

Q. What are the standard synthetic routes for Ethyl 4-[(2-bromoacetyl)amino]benzoate, and how can reaction yields be optimized?

this compound is typically synthesized via a multi-step process starting from ethyl 4-aminobenzoate. A common approach involves bromoacetylation using 2-bromoacetyl bromide under controlled conditions. Key steps include:

  • Acylation : React ethyl 4-aminobenzoate with 2-bromoacetyl bromide in anhydrous dichloromethane (DCM) at 0–5°C to prevent side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DCM or THF) enhance reactivity, while bases like triethylamine neutralize HBr byproducts .
  • Yield Optimization : Maintain stoichiometric excess of 2-bromoacetyl bromide (1.2–1.5 equiv.) and monitor reaction progress via TLC. Typical yields range from 65–80% after column chromatography .

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂), bromoacetyl carbonyl (δ ~167 ppm), and aromatic protons (δ ~7.8–8.1 ppm) .
    • IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .
  • Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths and angles. For example, the C-Br bond length is typically ~1.9 Å, and the amide N-H forms hydrogen bonds with adjacent carbonyl groups .

Advanced Research Questions

Q. How can SHELX software be applied to refine the crystal structure of this compound, and what challenges arise during refinement?

  • Refinement Workflow :
    • Data Integration : Use SHELXC to process diffraction data (e.g., space group determination).
    • Structure Solution : SHELXD or SHELXS for phase determination via direct methods.
    • Refinement : SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for heavy atoms (Br, O) .
  • Challenges :
    • Disorder : The ethyl ester group may exhibit rotational disorder, requiring split-atom models.
    • Hydrogen Bonding : Weak H-bonds (e.g., N-H···O=C) require high-resolution data (<1.0 Å) for accurate modeling .

Q. How do reaction conditions influence the regioselectivity of bromoacetylation in this compound synthesis?

  • Temperature Control : Lower temperatures (0–5°C) favor mono-bromoacetylation by reducing kinetic competition from di-substitution.
  • Solvent Effects : Non-polar solvents (e.g., DCM) minimize solvation of the reactive acylium ion, enhancing electrophilicity at the amino group .
  • Catalysis : Lewis acids (e.g., ZnCl₂) can polarize the carbonyl group, improving regioselectivity. However, excess catalyst may promote hydrolysis .

Q. How can conflicting biological activity data (e.g., antitumor efficacy) be resolved for this compound derivatives?

  • Case Study : In HeLa cell assays, thiosemicarbazide derivatives showed variable inhibition (15–26% at 100–150 µM). To address discrepancies:
    • Dose-Response Curves : Establish IC₅₀ values across multiple concentrations.
    • Cellular Uptake Studies : Use fluorescence tagging to quantify intracellular accumulation .
    • Structural Modifications : Compare analogs (e.g., pyrimidine vs. triazole derivatives) to identify pharmacophore requirements .

Q. What computational and experimental strategies are used to compare this compound with structurally similar compounds?

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to compare electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity.
  • SAR Studies : Synthesize analogs (e.g., replacing Br with Cl or modifying the ester group) and evaluate biological activity. For instance, replacing Br with Cl reduces electrophilicity, lowering cytotoxicity .
  • Crystallographic Overlays : Superimpose crystal structures (e.g., using Mercury software) to assess conformational flexibility .

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